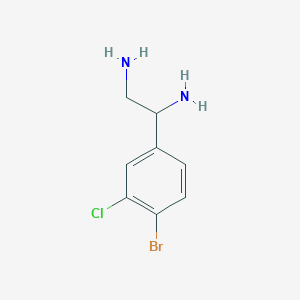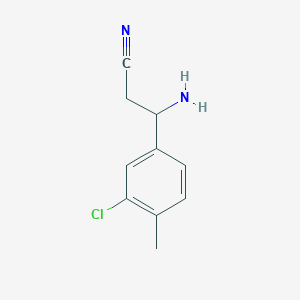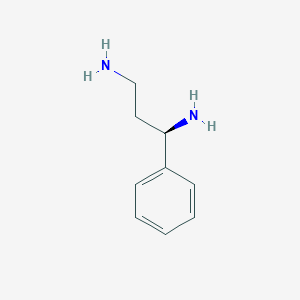
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a phenoxy group attached to a propanenitrile backbone. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), heat.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), controlled temperature.
Major Products Formed
Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-hydroxyphenoxy)propanenitrile
- 3-(2-Chloro-3-methoxyphenoxy)propanenitrile
- 3-(2-Bromo-3-hydroxyphenoxy)propanenitrile
Uniqueness
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is unique due to the specific positioning of the chloro and hydroxy groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-(2-chloro-3-hydroxyphenoxy)propanenitrile |
InChI |
InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2 |
InChI Key |
ISYPPRPNHCGYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCC#N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)









![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)



